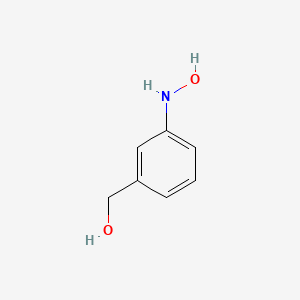

N-(3-Hydroxymethylphenyl)hydroxylamine

Beschreibung

N-(3-Hydroxymethylphenyl)hydroxylamine is an aromatic hydroxylamine derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the phenyl ring attached to the hydroxylamine (-NH-OH) functional group. Hydroxylamines are notable for their roles as antioxidants, enzyme inhibitors, and intermediates in organic synthesis .

Eigenschaften

Molekularformel |

C7H9NO2 |

|---|---|

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

[3-(hydroxyamino)phenyl]methanol |

InChI |

InChI=1S/C7H9NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-4,8-10H,5H2 |

InChI-Schlüssel |

YWDYEHYGVGRNHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)NO)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-t-Butyl Hydroxylamine

- Structure : Features a bulky t-butyl group (-C(CH₃)₃) attached to the hydroxylamine nitrogen.

- Biological Activity : At 10 µM, delays cellular senescence in IMR90 fibroblasts by reducing oxidative stress (↓DCFH oxidation, ↑GSH/GSSG ratio) and mitochondrial dysfunction .

- The latter’s hydroxymethyl group may increase solubility and hydrogen-bonding capacity, favoring interactions with polar targets .

N-Benzyl Hydroxylamine

- Structure : Contains a benzyl (-CH₂C₆H₅) substituent on the hydroxylamine nitrogen.

- Biological Activity : Delays senescence by 17–20 population doublings (PD) at 30 µM, comparable to N-methyl derivatives. Acts as a radical scavenger .

- Comparison: The benzyl group’s aromaticity may facilitate π-π stacking with biological targets, a property shared with N-(3-Hydroxymethylphenyl)hydroxylamine.

O-Ethyl Hydroxylamine

- Structure : Ethyl group (-CH₂CH₃) attached to the hydroxylamine oxygen.

- Activity : Exhibits antimicrobial and anticancer properties but is less studied than N-substituted analogs .

- Comparison : O-substitution reduces nucleophilicity at the nitrogen, limiting reactivity in carbonyl condensation reactions (e.g., oxime formation). N-(3-Hydroxymethylphenyl)hydroxylamine’s N-substitution likely retains higher reactivity for such applications .

Hydroxylamine (NH₂-OH)

- Activity : Potent nitrovasodilator (relaxant at 5 µM) but less effective in delaying senescence compared to N-substituted analogs .

- Comparison : The absence of substituents results in high reactivity but poor stability. N-(3-Hydroxymethylphenyl)hydroxylamine’s aromatic substituent may stabilize the molecule and modulate target specificity .

Key Data Tables

Table 2: Reactivity in Carbonyl Condensation

| Compound | Reactivity with Carbonyls | Product Stability |

|---|---|---|

| N-(3-Hydroxymethylphenyl) | High (N-substituted) | Moderate-High |

| O-Ethyl Hydroxylamine | Low (O-substituted) | Low |

| Hydroxylamine | Very High | Low (unstable) |

Research Findings and Implications

- Antioxidant Efficacy: N-substituted hydroxylamines (e.g., N-t-butyl, N-benzyl) show superior antioxidant activity compared to O-substituted analogs. N-(3-Hydroxymethylphenyl)hydroxylamine’s hydroxymethyl group may synergize with the phenyl ring to enhance radical scavenging, akin to phenolic antioxidants like BHA .

- Mitochondrial Targeting : Bulky substituents (e.g., t-butyl) improve mitochondrial retention, while aromatic groups (e.g., benzyl, hydroxymethylphenyl) may enhance binding to mitochondrial membranes .

- Synthetic Utility : N-substituted hydroxylamines are preferred for oxime formation due to higher nucleophilicity. The hydroxymethyl group could facilitate further derivatization (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.